molecular formula C15H17NO2 B13575544 Ethyl 3-naphthalen-2-yl-L-alaninate CAS No. 851901-18-3

Ethyl 3-naphthalen-2-yl-L-alaninate

Cat. No.: B13575544
CAS No.: 851901-18-3
M. Wt: 243.30 g/mol
InChI Key: WMWUVPBDJARXRB-AWEZNQCLSA-N
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Description

ETHYL (2S)-2-AMINO-3-(NAPHTHALEN-2-YL)PROPANOATE is a compound of interest in various scientific fields due to its unique structural properties. This compound is characterized by the presence of an amino group and a naphthalene ring, making it a valuable subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2S)-2-AMINO-3-(NAPHTHALEN-2-YL)PROPANOATE typically involves the esterification of the corresponding amino acid. One common method includes the reaction of 2-naphthylacetic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

ETHYL (2S)-2-AMINO-3-(NAPHTHALEN-2-YL)PROPANOATE undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The naphthalene ring can be hydrogenated under high pressure to form tetrahydronaphthalene derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Tetrahydronaphthalene derivatives.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

ETHYL (2S)-2-AMINO-3-(NAPHTHALEN-2-YL)PROPANOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ETHYL (2S)-2-AMINO-3-(NAPHTHALEN-2-YL)PROPANOATE involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ETHYL (2S)-2-(6-METHOXYNAPHTHALEN-2-YL)PROPANOATE: Similar structure but with a methoxy group on the naphthalene ring.

    2-(6-METHOXY-2-NAPHTHYL)PROPIONAMIDE: An amide derivative with potential antibacterial and antifungal activities.

Uniqueness

ETHYL (2S)-2-AMINO-3-(NAPHTHALEN-2-YL)PROPANOATE is unique due to its specific combination of an amino group and a naphthalene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

851901-18-3

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

ethyl (2S)-2-amino-3-naphthalen-2-ylpropanoate

InChI

InChI=1S/C15H17NO2/c1-2-18-15(17)14(16)10-11-7-8-12-5-3-4-6-13(12)9-11/h3-9,14H,2,10,16H2,1H3/t14-/m0/s1

InChI Key

WMWUVPBDJARXRB-AWEZNQCLSA-N

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC2=CC=CC=C2C=C1)N

Canonical SMILES

CCOC(=O)C(CC1=CC2=CC=CC=C2C=C1)N

Origin of Product

United States

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